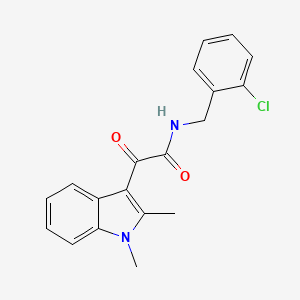

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a 2-chlorobenzyl group at the N-position and a 1,2-dimethyl-substituted indole core. Its synthesis typically involves coupling an indole-containing oxoacetyl chloride with substituted amines, as seen in analogous compounds .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-12-17(14-8-4-6-10-16(14)22(12)2)18(23)19(24)21-11-13-7-3-5-9-15(13)20/h3-10H,11H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSXIGWRPMFTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the indole derivative.

Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group, which can be achieved through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxoacetamide group to an amine or alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

The N-substituent significantly influences physicochemical and biological properties. Key analogs include:

Analysis :

- Electron-withdrawing groups (e.g., Cl in the target compound) may enhance binding to hydrophobic pockets in target proteins, whereas electron-donating groups (e.g., OMe in C730-0632) improve solubility but reduce membrane permeability .

- D-24851 demonstrates that heterocyclic N-substituents (e.g., pyridinyl) can confer unique biological profiles, such as microtubule destabilization without neurotoxicity, a critical advantage over taxanes and vinca alkaloids .

Indole Core Modifications

Modifications to the indole scaffold impact bioactivity:

Analysis :

- Halogenation (e.g., 4-chlorophenyl in 2e) enhances binding to MDM2, a key regulator of p53 in cancer .

- Methoxy groups (e.g., 4-methoxy in 2a) may stabilize interactions with polar residues in target proteins .

Adamantane-Containing Derivatives

Adamantane groups confer rigidity and bulkiness:

Analysis :

- The target compound’s 1,2-dimethylindole core lacks adamantane, suggesting a balance between solubility and target engagement compared to bulkier analogs .

Key Differences :

Biological Activity

N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound classified as a 2-oxo-acetamide. Its unique structure, which includes a chlorobenzyl group and a dimethylindole moiety, suggests potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17ClN2O2

- Molecular Weight : 340.81 g/mol

- IUPAC Name : this compound

The compound's structural features are significant for its biological interactions and efficacy against various cancer types.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly in solid tumors such as colorectal and lung cancers. The mechanism of action is believed to involve interference with critical cellular pathways essential for tumor growth and survival.

Table 1: Summary of Antitumor Activity

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HCT116 | 15.0 | Inhibition of cell proliferation |

| Lung Cancer | A549 | 12.5 | Induction of apoptosis via caspase activation |

| Breast Cancer | MCF7 | 18.0 | Disruption of mitochondrial function |

The antitumor activity of this compound may involve several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing further proliferation.

- Inhibition of Angiogenesis : By interfering with angiogenic factors, it can limit tumor growth by restricting blood supply.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Colorectal Cancer :

- Researchers administered varying doses to HCT116 cells and observed a dose-dependent decrease in viability.

- The study concluded that the compound effectively reduces tumor growth in vivo.

-

Lung Cancer Research :

- A549 cells treated with the compound showed significant apoptosis markers after 24 hours.

- Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

Related Compounds and Structural Analogues

Similar compounds exhibit comparable biological activities, suggesting potential for further development:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Indole core with chlorophenyl substitution | Antitumor activity |

| 2-(1H-indol-3-yl)-N-(5-fluoro-thiazol-2-yl)-2-oxoacetamide | Indole core with thiazole substitution | Antitumor activity against colon cancer |

| 2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide | Indole core with methylphenyl substitution | Potentially similar biological activity |

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how is purity ensured?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 1,2-dimethylindole-3-carboxaldehyde with chloroacetyl chloride under basic conditions to form the oxoacetamide backbone.

- Step 2 : N-alkylation using 2-chlorobenzyl bromide in the presence of a base like potassium carbonate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95% purity) and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : and NMR identify proton and carbon environments (e.g., indole protons at δ 7.1–7.5 ppm, carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 369.1).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and indole N-H (~3400 cm) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation.

- Dose-response curves (IC values) are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Compare analogs with halogens (Cl vs. F) at the benzyl position or methyl groups on the indole ring.

- Bioisosteric replacements : Replace the 2-oxoacetamide group with a sulfonamide or urea moiety.

- Data correlation : Plot IC against logP or polar surface area to identify pharmacophore requirements .

Q. How should conflicting cytotoxicity data between assays be resolved?

- Assay validation : Replicate experiments in triplicate with positive controls (e.g., doxorubicin).

- Mechanistic studies : Use RNA-seq to compare gene expression profiles in responsive vs. resistant cell lines.

- Solubility checks : Measure compound solubility in DMSO/PBS to rule out precipitation artifacts .

Q. What advanced pharmacological profiling is recommended for preclinical evaluation?

- ADMET studies :

- Absorption : Caco-2 permeability assay.

- Metabolism : Liver microsomal stability (t).

- Toxicity : Ames test for mutagenicity.

Q. How can computational modeling predict binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability.

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

Q. What stability challenges arise during long-term storage?

Q. How can synergistic effects with existing therapeutics be tested?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.